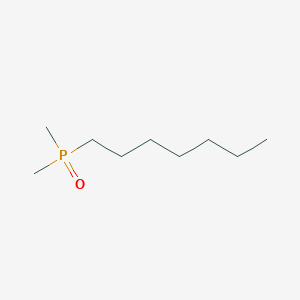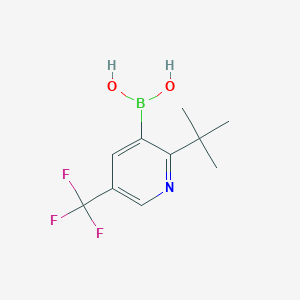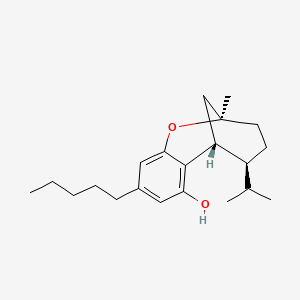
iso-Hexahydrocannabinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
iso-Hexahydrocannabinol is a hydrogenated derivative of tetrahydrocannabinol. It is a semi-synthetic cannabinoid that has been identified in various cannabis products. This compound has gained attention due to its potential therapeutic effects and its presence in commercial cannabis products .
準備方法
iso-Hexahydrocannabinol can be synthesized through the hydrogenation of tetrahydrocannabinol. The process involves the use of hydrogen gas and a metal catalyst such as palladium on charcoal or Adams’ catalyst. The hydrogenation reaction retains the stereochemistry at certain carbon atoms while creating a new stereogenic center . Industrial production methods typically involve the catalytic hydrogenation of tetrahydrocannabinol derived from cannabis extracts .
化学反応の分析
iso-Hexahydrocannabinol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxy derivatives.
Reduction: The hydrogenation process itself is a reduction reaction.
Substitution: Substitution reactions can occur at different positions on the molecule, leading to the formation of various derivatives
Common reagents used in these reactions include hydrogen gas, metal catalysts, and various oxidizing agents. Major products formed from these reactions include hydroxy derivatives and other substituted cannabinoids .
科学的研究の応用
iso-Hexahydrocannabinol has several scientific research applications:
作用機序
iso-Hexahydrocannabinol exerts its effects by interacting with cannabinoid receptors in the body, particularly cannabinoid receptor 1. This interaction leads to the activation of intracellular signaling pathways that modulate various physiological processes. The compound’s effects are mediated through the endocannabinoid system, which plays a crucial role in maintaining homeostasis .
類似化合物との比較
iso-Hexahydrocannabinol is similar to other cannabinoids such as tetrahydrocannabinol and cannabidiol. it has unique properties due to its hydrogenated structure. Similar compounds include:
Tetrahydrocannabinol: The parent compound from which this compound is derived.
Hexahydrocannabiphorol: Another hydrogenated cannabinoid with similar properties
This compound is unique in its stability and its specific interactions with cannabinoid receptors, which differentiate it from other cannabinoids .
特性
分子式 |
C21H32O2 |
|---|---|
分子量 |
316.5 g/mol |
IUPAC名 |
(1R,9R,12S)-9-methyl-5-pentyl-12-propan-2-yl-8-oxatricyclo[7.3.1.02,7]trideca-2,4,6-trien-3-ol |
InChI |
InChI=1S/C21H32O2/c1-5-6-7-8-15-11-18(22)20-17-13-21(4,23-19(20)12-15)10-9-16(17)14(2)3/h11-12,14,16-17,22H,5-10,13H2,1-4H3/t16-,17+,21+/m0/s1 |
InChIキー |
OEDPJGVWHANUAE-CSODHUTKSA-N |
異性体SMILES |
CCCCCC1=CC(=C2[C@@H]3C[C@@](CC[C@H]3C(C)C)(OC2=C1)C)O |
正規SMILES |
CCCCCC1=CC(=C2C3CC(CCC3C(C)C)(OC2=C1)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


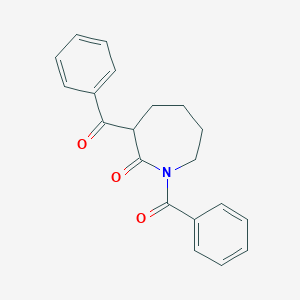

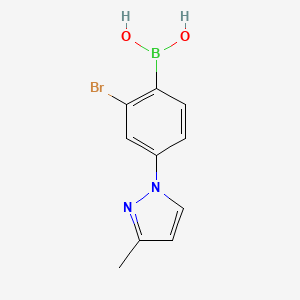
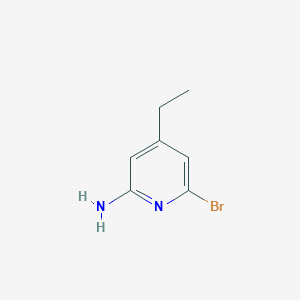
![Indolin-1-yl(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-6-yl)methanone hydrochloride](/img/structure/B14077718.png)
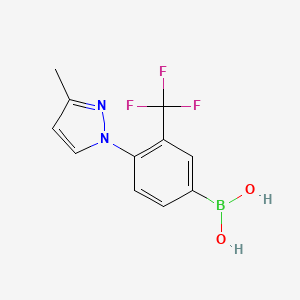
![1-[(4-Methanesulfonylphenoxycarbonyl)oxy]ethyl 2-methylpropanoate](/img/structure/B14077725.png)
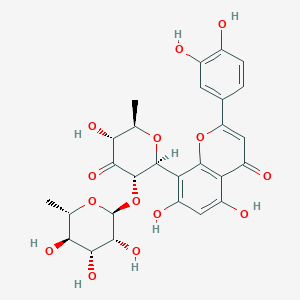
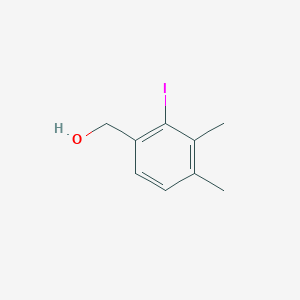
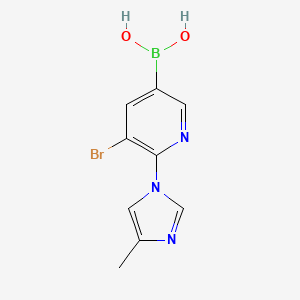
![2'-(Diphenylphosphoryl)-10-phenyl-10H-spiro[acridine-9,9'-fluorene]](/img/structure/B14077756.png)

